Ethyl 7H-perfluoroheptanoate

Descripción

The exact mass of the compound Ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 7H-perfluoroheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7H-perfluoroheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

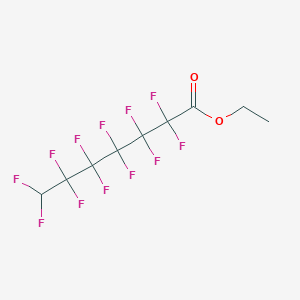

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F12O2/c1-2-23-4(22)6(14,15)8(18,19)9(20,21)7(16,17)5(12,13)3(10)11/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWKGRCCLAUGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371922 | |

| Record name | Ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42287-85-4 | |

| Record name | Ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42287-85-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Senior Application Scientist's Guide to the Synthesis and Purification of Ethyl 7H-perfluoroheptanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and purification of Ethyl 7H-perfluoroheptanoate (CAS: 42287-85-4). As a fluorinated ester, this compound possesses unique properties including high thermal stability and hydrophobicity, making it a subject of interest in various industrial and research applications.[1] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen protocols and offering field-proven insights to ensure the reproducible attainment of high-purity material.

Part 1: The Synthesis of Ethyl 7H-perfluoroheptanoate via Fischer-Speier Esterification

The most direct and industrially scalable method for synthesizing Ethyl 7H-perfluoroheptanoate is the Fischer-Speier esterification.[1][2] This classic reaction involves the acid-catalyzed condensation of a carboxylic acid—in this case, 7H-Perfluoroheptanoic acid—with an alcohol, ethanol.[3]

Mechanistic Underpinnings: Why Fischer Esterification Works

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3] Understanding the mechanism is critical for optimizing reaction conditions and maximizing yield.

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the 7H-perfluoroheptanoic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄).[4][5] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon.[3] This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the original carboxyl hydroxyl groups, converting it into a good leaving group (water).[4]

-

Elimination of Water: The newly formed water molecule is eliminated from the tetrahedral intermediate, and the carbonyl double bond is reformed.

-

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final ester product, Ethyl 7H-perfluoroheptanoate.[3]

The reaction is an equilibrium process.[5] To drive the reaction toward the product side, an excess of one reactant (typically the less expensive one, ethanol) is used, and/or the water byproduct is removed as it forms.[2][3]

Caption: Figure 1: Fischer-Speier Esterification Mechanism.

Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of Ethyl 7H-perfluoroheptanoate on a laboratory scale.

Materials:

-

7H-Perfluoroheptanoic acid (CAS: 1546-95-8)

-

Absolute Ethanol (200 proof)

-

Concentrated Sulfuric Acid (98%)

-

Round-bottom flask with a reflux condenser

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 7H-perfluoroheptanoic acid.

-

Reagent Addition: Add a significant excess of absolute ethanol (e.g., 5-10 molar equivalents). The ethanol will serve as both a reactant and the solvent.

-

Catalyst Addition: While stirring the mixture, slowly and carefully add the concentrated sulfuric acid catalyst (typically 1-3% of the carboxylic acid mass). The addition is exothermic and should be done cautiously.

-

Reflux: Attach the reflux condenser, ensuring a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle. The reflux temperature will be close to the boiling point of ethanol (~78°C).

-

Reaction Monitoring: Allow the reaction to proceed under reflux for 4-10 hours.[2] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting carboxylic acid.

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

| Parameter | Recommended Value | Rationale |

| Reactant Ratio | 1:5 to 1:10 (Acid:Alcohol) | Drives the equilibrium towards the ester product (Le Chatelier's Principle).[2] |

| Catalyst | Conc. H₂SO₄ | A strong acid is required to effectively protonate the carboxylic acid.[3] |

| Catalyst Loading | 1-3% (w/w of acid) | Sufficient to catalyze the reaction without causing excessive side reactions or charring. |

| Temperature | Reflux (~78°C) | Provides the necessary activation energy and maintains a constant reaction temperature.[6] |

| Reaction Time | 4-10 hours | Typical duration to reach equilibrium for this type of reaction.[2] |

Table 1: Key Parameters for the Synthesis of Ethyl 7H-perfluoroheptanoate.

Part 2: Purification of Ethyl 7H-perfluoroheptanoate

Purification is a critical stage to remove unreacted starting materials, the acid catalyst, and byproducts. A multi-step approach involving an initial work-up followed by distillation is standard practice.[1]

Initial Work-up: Neutralization and Extraction

The goal of the work-up is to neutralize the sulfuric acid catalyst and remove the bulk of the excess ethanol and water-soluble impurities.

Procedure:

-

Quenching: Slowly pour the cooled reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃). Add the solution carefully to control the effervescence from the neutralization of the acid.

-

Extraction: Extract the aqueous phase with a suitable organic solvent, such as dichloromethane or diethyl ether.[7] Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution to remove residual water-soluble impurities and salts.

-

Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

-

Solvent Removal: Filter off the drying agent and remove the extraction solvent under reduced pressure using a rotary evaporator to yield the crude ester.[3]

Primary Purification: Distillation

Given the significant difference in boiling points between the product and potential impurities, distillation is a highly effective primary purification method.[1] The boiling point of Ethyl 7H-perfluoroheptanoate is reported as 176.3°C at atmospheric pressure.[8]

Procedure:

-

Apparatus Setup: Assemble a standard distillation apparatus. For a compound with this boiling point, vacuum distillation is recommended to reduce the temperature required and prevent potential thermal degradation.

-

Distillation: Add the crude ester to the distilling flask along with a few boiling chips or a magnetic stir bar for smooth boiling. Heat the flask gently.

-

Fraction Collection: Collect the fraction that distills at the correct temperature and pressure. The purity of the collected fractions should be assessed.

| Property | Value | Significance in Purification |

| Boiling Point | 176.3°C at 760 mmHg | The primary physical property exploited for purification by distillation.[1][8] |

| Density | 1.517 g/cm³ | Useful for phase separation during liquid-liquid extraction.[8] |

| Refractive Index | 1.321 | A quick and effective way to check the purity of distilled fractions.[8] |

| Flash Point | 59.3°C | Important safety consideration, indicates the compound is flammable.[8] |

Table 2: Physical Properties of Ethyl 7H-perfluoroheptanoate Relevant to Purification.

High-Purity Purification: Chromatographic Methods

For applications demanding exceptionally high purity (>99.9%), residual impurities may need to be removed via chromatography.[9] While distillation is effective for bulk purification, chromatographic techniques offer superior resolution.

-

Flash Column Chromatography: Can be used to separate the ester from non-volatile or differently polarized impurities.[10]

-

Preparative High-Performance Liquid Chromatography (HPLC): The method of choice for achieving the highest purity levels, separating closely related compounds that are difficult to resolve by other means.[10]

-

Solid-Phase Extraction (SPE): Often used for sample pre-concentration and cleanup in the analysis of PFAS compounds and can be adapted for small-scale purification.[11][12]

Caption: Figure 2: Purification Decision Workflow.

Part 3: Quality Control and Characterization

To validate the identity and purity of the final product, a suite of analytical techniques should be employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and confirming the molecular weight of the volatile ester.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides unambiguous structural confirmation. ¹H NMR will show the characteristic ethyl group signals, while ¹⁹F NMR will confirm the structure of the perfluoroalkyl chain.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will show a strong characteristic ester carbonyl (C=O) stretch around 1740-1760 cm⁻¹.

By following this comprehensive guide, researchers and developers can confidently synthesize and purify Ethyl 7H-perfluoroheptanoate, understanding the critical scientific principles that underpin each step of the process. This knowledge enables effective troubleshooting and optimization, ensuring a consistent and high-quality final product.

References

- Smolecule. (2023, August 16). Buy Ethyl 7H-perfluoroheptanoate | 42287-85-4.

- MDPI. (n.d.). Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods.

- Chromatography Today. (n.d.). How PFAS Detection Using Chromatography Has Changed Over Time.

- Kumar, A., Singh, S. K., & Sharma, C. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central.

- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- SelectScience. (2024, December 16). Chromatographic Analysis of PFAS: Method Development and Optimization.

- LUTPub. (n.d.). USE OF LIQUID CHROMATOGRAPHY IN THE ANALYSIS OF PER- AND POLYFLUOROALKYLS SUBSTANCES.

- Royal Society of Chemistry. (2024, June 25). Fluoride recovery in degradable fluorinated polyesters. Chemical Communications.

- LCGC International. (2024, October 17). A Review of the Latest Separation Science Research in PFAS Analysis.

- Wikipedia. (n.d.). Fischer–Speier esterification.

- BenchChem. (n.d.). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.

- Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-.

- ECHEMI. (n.d.). ETHYL 7H-PERFLUOROHEPTANOATE | CAS 42287-85-4.

- Sigma-Aldrich. (n.d.). 7H-Perfluoroheptanoic acid | 1546-95-8.

- Google Patents. (n.d.). WO2013180782A1 - Fluorine-containing esters and methods of preparation thereof.

- BenchChem. (n.d.). Technical Support Center: Purification of Ethyl 7-bromoheptanoate.

- Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester.

Sources

- 1. Buy Ethyl 7H-perfluoroheptanoate | 42287-85-4 [smolecule.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. coachbenner.weebly.com [coachbenner.weebly.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. echemi.com [echemi.com]

- 9. WO2013180782A1 - Fluorine-containing esters and methods of preparation thereof - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Ethyl 7H-perfluoroheptanoate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 7H-perfluoroheptanoate

Introduction

Ethyl 7H-perfluoroheptanoate (CAS No. 42287-85-4) is a fluorinated organic compound characterized by a seven-carbon perfluorinated chain linked to an ethyl ester group.[1][2] Its systematic IUPAC name is ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate.[1] As a member of the broad class of per- and polyfluoroalkyl substances (PFAS), this compound exhibits unique properties conferred by the high electronegativity and stability of the carbon-fluorine (C-F) bond.[3] These properties, including thermal stability and hydrophobicity, make it and similar compounds subjects of intense interest in materials science and chemical synthesis.[1][4]

However, its classification as a PFAS also necessitates a thorough understanding of its physicochemical behavior to inform safe handling, environmental fate assessment, and potential applications.[5] This guide provides a detailed examination of the known physical and chemical properties of Ethyl 7H-perfluoroheptanoate, outlines authoritative analytical methodologies for its characterization, and discusses essential safety and environmental considerations for researchers and drug development professionals.

Core Physicochemical Properties

The distinct properties of Ethyl 7H-perfluoroheptanoate are a direct consequence of its molecular structure: a polar ester functional group and a non-polar, highly fluorinated alkyl chain. This structure imparts both lipophilic and oleophobic characteristics.

Summary of Physical Data

The following table summarizes the key quantitative physicochemical data available for Ethyl 7H-perfluoroheptanoate. It is important to note the discrepancies in reported values across different sources, which may arise from variations in measurement conditions or sample purity.

| Property | Value | Conditions | Source(s) |

| CAS Number | 42287-85-4 | N/A | [1][2] |

| Molecular Formula | C₉H₆F₁₂O₂ | N/A | [1][2] |

| Molecular Weight | 374.12 g/mol | N/A | [1][2] |

| Density | 1.557 g/cm³ | 25°C | [1] |

| 1.517 g/cm³ | Not Specified | [2] | |

| Boiling Point | 87°C | 20 mmHg | [1] |

| 176.3°C | 760 mmHg | [2] | |

| Flash Point | 47.2°C | Standard Conditions | [1] |

| 59.3°C | Not Specified | [2] | |

| Refractive Index | 1.302 | 25°C | [1] |

| 1.321 | Not Specified | [2] | |

| Melting Point | Not readily available in literature | N/A | [1] |

| LogP (Octanol-Water) | 4.288 (Calculated) | N/A | [1][6] |

| Polar Surface Area | 26.30 Ų | N/A | [1] |

| Water Solubility | Expected to be extremely low | N/A | [1][7] |

Detailed Analysis of Properties

-

Physical State: The absence of a reported melting point suggests that Ethyl 7H-perfluoroheptanoate is a liquid at standard ambient temperature and pressure.[1] Perfluorinated compounds with shorter carbon chains tend to be liquids.[8][9]

-

Thermodynamic Properties: The high density, significantly greater than that of water, is a hallmark of perfluorinated compounds and is attributable to the high atomic mass of fluorine. The boiling point is notably dependent on pressure, as evidenced by the different reported values. The value of 176.3°C at atmospheric pressure reflects the substantial intermolecular forces resulting from the large, fluorinated chain.[2]

-

Solubility and Partitioning: The calculated octanol-water partition coefficient (LogP) of 4.288 indicates a strong preference for non-polar, lipophilic environments over aqueous solutions.[1][6] This low water solubility is a defining characteristic of many PFAS and is a primary driver of their environmental persistence and bioaccumulation potential.[1] The molecule's amphiphilic nature, with a small polar surface area from the ester group and a large, hydrophobic/oleophobic tail, governs its behavior at interfaces.[1]

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment of Ethyl 7H-perfluoroheptanoate require a multi-technique analytical approach. The extensive fluorination of the molecule necessitates specific spectroscopic methods to fully elucidate its structure.

Rationale for a Multi-Technique Approach

While each technique provides valuable information, no single method is sufficient. Mass spectrometry (MS) provides molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural connectivity and information about the chemical environment of each atom (¹H, ¹³C, ¹⁹F), and Fourier-Transform Infrared (FTIR) spectroscopy confirms the presence of key functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the ideal method for analyzing this compound due to its volatility. The choice of a low-polarity column is critical to ensure good peak shape and resolution for fluorinated compounds. Electron ionization (EI) is chosen for its ability to produce reproducible fragmentation patterns, which act as a structural fingerprint.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of Ethyl 7H-perfluoroheptanoate (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or hexane.

-

GC Separation: Inject 1 µL of the sample into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: Utilize a temperature gradient, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

-

MS Detection: Couple the GC outlet to a mass spectrometer operating in electron ionization (EI) mode.

-

Data Acquisition: Acquire mass spectra over a range of m/z 50-500.

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 374. The fragmentation will be characterized by two key pathways:

-

Loss of the ethoxy group (•OCH₂CH₃, mass 45), resulting in a prominent fragment at m/z 329.

-

Sequential losses of difluorocarbene units (CF₂, mass 50) from the perfluoroalkyl chain, creating a diagnostic pattern of peaks separated by 50 mass units.[1]

Visualization:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: A comprehensive NMR analysis must include ¹H, ¹³C, and ¹⁹F nuclei. Chloroform-d (CDCl₃) is a suitable solvent as it readily dissolves the compound and has minimal overlapping signals in the ¹H spectrum. The ¹⁹F NMR is particularly crucial for confirming the structure of the fluorinated chain, where the through-bond J-coupling between adjacent, non-equivalent fluorine atoms provides definitive proof of connectivity.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 7H-perfluoroheptanoate in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton spectrum. Expected signals include a triplet for the -CH₃ group and a quartet for the -OCH₂- group of the ethyl ester moiety.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Key signals will correspond to the carbonyl carbon (C=O), the two carbons of the ethyl group, and the carbons of the perfluorinated chain, which will exhibit splitting due to C-F coupling.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. This will show a complex series of multiplets corresponding to the six non-equivalent CF₂ groups and the terminal CF₂H group.

Anticipated Spectral Features:

-

¹H NMR: A triplet around δ 1.3 ppm (3H, -CH₃) and a quartet around δ 4.3 ppm (2H, -OCH₂-). A triplet of doublets of triplets is expected for the terminal proton on the fluorinated chain (-CF₂H) around δ 6.0 ppm, split by the geminal fluorine atoms and the adjacent CF₂ group.

-

¹³C NMR: A signal for the carbonyl carbon around δ 160-170 ppm. Signals for the -OCH₂- and -CH₃ carbons around δ 60 and δ 14 ppm, respectively. The fluorinated carbons will appear as complex multiplets at lower field (higher ppm) due to C-F coupling.

-

¹⁹F NMR: A complex spectrum with multiple signals is expected, each integrating to 2F, corresponding to the different CF₂ environments. The terminal CF₂H group will show a distinct signal. The coupling patterns between adjacent CF₂ groups will confirm the linear structure of the perfluoroalkyl chain.

Visualization:

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and effective technique for confirming the presence of the ester functional group and the extensive C-F bonding. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation for a liquid sample.

Experimental Protocol:

-

Instrument Setup: Record a background spectrum on a clean ATR crystal.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the infrared spectrum, typically from 4000 to 400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Key Vibrational Modes:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1740-1760 cm⁻¹, characteristic of an ester carbonyl group.[10]

-

C-F Stretches: A series of very strong, broad absorption bands are expected between 1100 and 1300 cm⁻¹, which is the hallmark of perfluoroalkyl chains.[11]

-

C-O Stretch: An absorption band for the ester C-O single bond should appear in the 1000-1300 cm⁻¹ range, though it may be obscured by the intense C-F absorptions.[10]

-

C-H Stretches: Weaker bands corresponding to the C-H bonds of the ethyl group will be visible just below 3000 cm⁻¹.

Safety, Handling, and Environmental Considerations

Trustworthiness: As a member of the PFAS family, Ethyl 7H-perfluoroheptanoate must be handled with an awareness of the potential risks associated with this class of chemicals. While data on this specific compound is limited, the general principles for handling PFAS provide a trustworthy framework for ensuring laboratory safety.

Hazard Identification

-

Flammability: The compound is listed as flammable, with a flash point reported between 47.2°C and 59.3°C.[1][2]

-

Health Hazards: It is classified with Hazard Statement H317, indicating it may cause an allergic skin reaction.[2] General health risks associated with long-term exposure to some PFAS include potential carcinogenic, reproductive, and developmental effects.[12][13]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of vapors, especially when heating.

-

Spill Management: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper disposal.

-

Disposal: Dispose of waste containing Ethyl 7H-perfluoroheptanoate as hazardous chemical waste in accordance with local, state, and federal regulations. Incineration at high temperatures is a common disposal method for PFAS compounds.[12]

Environmental Context and Persistence

PFAS are often called "forever chemicals" due to the extreme stability of the C-F bond, which makes them highly resistant to environmental degradation.[3] Their persistence, combined with their potential for bioaccumulation and toxicity, has led to global regulatory scrutiny.[5][14] Researchers using any PFAS, including Ethyl 7H-perfluoroheptanoate, have a responsibility to handle and dispose of these materials in a manner that minimizes environmental release.

Conclusion

Ethyl 7H-perfluoroheptanoate is a fluorinated ester with a distinct set of physicochemical properties defined by its hybrid structure. Its high density, relatively high boiling point, and extreme hydrophobicity are characteristic of perfluorinated compounds. Authoritative characterization relies on a combined analytical approach using GC-MS, multi-nuclear NMR, and FTIR spectroscopy to confirm its structure, purity, and identity. Due to its classification as a PFAS, strict adherence to safety protocols and responsible disposal practices is paramount for protecting both researchers and the environment.

References

-

Cheméo. (n.d.). Chemical Properties of Ethyl perfluoroheptanoate (CAS 41430-70-0). [Link]

-

EcoOnline US. (2024, January 31). PFAS Risks & Workplace Safety. [Link]

-

U.S. Environmental Protection Agency (EPA). (2025, September 30). PFAS Explained. [Link]

-

Centers for Disease Control and Prevention (CDC). (2024, September 25). PFAS and Worker Health. [Link]

-

PubChem. (n.d.). Ethyl 2-(7,7-difluoroheptylsulfanyl)heptanoate. [Link]

-

GOV.UK. (n.d.). PFOS and PFOA General Information. [Link]

-

CAS Common Chemistry. (n.d.). Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate. [Link]

-

National Institute of Environmental Health Sciences (NIEHS). (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). [Link]

-

Interstate Technology Regulatory Council (ITRC). (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. [Link]

-

Global Substance Registration System (GSRS). (n.d.). ETHYL PERFLUOROHEPTANOATE. [Link]

-

Glüge, J., et al. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). Environmental Science: Processes & Impacts, 22(12), 2345-2373. [Link]

-

Glüge, J., et al. (2020, October 30). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). RSC Publishing. [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

Australian Government Department of Health. (2015, July 3). Perfluoroheptanoic acid (PFHpA) and its direct precursors: Environment tier II assessment. [Link]

-

Brede, O., et al. (2023). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 127(3), 724-734. [Link]

-

Chemistry LibreTexts. (2023, January 29). Identifying the Presence of Particular Groups. [Link]

Sources

- 1. Buy Ethyl 7H-perfluoroheptanoate | 42287-85-4 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 4. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Ethyl perfluoroheptanoate (CAS 41430-70-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Perfluoroheptanoic acid | 375-85-9 [chemicalbook.com]

- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ecoonline.com [ecoonline.com]

- 13. PFAS and Worker Health | PFAS | CDC [cdc.gov]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

A Technical Guide to the Spectroscopic Profile of Ethyl 7H-perfluoroheptanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 7H-perfluoroheptanoate (CAS 42287-85-4), a partially fluorinated ester of significant interest in materials science and as a potential building block in synthetic chemistry. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages established spectroscopic principles, data from analogous compounds, and predictive methodologies to offer a comprehensive and scientifically grounded interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.

Introduction: The Structural Significance of Ethyl 7H-perfluoroheptanoate

Ethyl 7H-perfluoroheptanoate possesses a unique structure featuring a perfluorinated carbon chain terminated by a single hydrogen atom at the 7-position, and an ethyl ester functional group. This arrangement imparts a combination of hydrophobic and lipophobic properties, while the terminal C-H bond offers a site for further chemical modification, distinguishing it from its fully perfluorinated analogue, ethyl perfluoroheptanoate. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various applications.

The molecular structure of Ethyl 7H-perfluoroheptanoate is presented below:

Caption: Molecular Structure of Ethyl 7H-perfluoroheptanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds.[1] The presence of ¹H, ¹³C, and ¹⁹F nuclei in Ethyl 7H-perfluoroheptanoate allows for a multi-faceted analysis, providing a detailed map of the molecule's connectivity and electronic environment.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of Ethyl 7H-perfluoroheptanoate would involve the following steps:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]

-

-

¹⁹F NMR Acquisition:

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Ethyl 7H-perfluoroheptanoate is expected to be relatively simple, with signals corresponding to the ethyl ester group and the unique terminal proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.1 | Triplet of triplets (tt) | 1H | H-7 | The proton at the 7-position is coupled to the two adjacent fluorine atoms on C-6, resulting in a triplet. This triplet is further split by the two fluorine atoms on C-5, leading to a triplet of triplets. The significant downfield shift is due to the strong electron-withdrawing effect of the perfluoroalkyl chain. |

| ~ 4.3 | Quartet (q) | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are coupled to the three methyl protons, resulting in a quartet. The chemical shift is typical for protons on a carbon adjacent to an ester oxygen. |

| ~ 1.3 | Triplet (t) | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group are coupled to the two methylene protons, resulting in a triplet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon backbone, with the highly fluorinated carbons exhibiting characteristic chemical shifts and C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 | C=O | The carbonyl carbon of the ester group is expected in this region. |

| ~ 105-125 (multiple peaks) | -CF₂- chain | The perfluorinated carbons will appear in this range, often as complex multiplets due to C-F coupling. |

| ~ 63 | -OCH₂CH₃ | The methylene carbon of the ethyl group. |

| ~ 14 | -OCH₂CH₃ | The methyl carbon of the ethyl group. |

| ~ 108 | C-7 | The terminal carbon bearing a hydrogen and two fluorine atoms will have a distinct chemical shift. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is the most informative for characterizing the perfluoroalkyl chain, with distinct signals for each chemically non-equivalent fluorine environment.[6]

| Predicted Chemical Shift (δ, ppm vs CFCl₃) | Assignment | Rationale |

| ~ -81 | -CF₂CF₂ H | The fluorine atoms on the terminal carbon (C-7) will have a unique chemical shift due to the presence of the adjacent proton. |

| ~ -120 to -126 (multiple peaks) | -CF₂- chain | The internal difluoromethylene groups will resonate in this region, with slight variations in chemical shift depending on their proximity to the ester group and the terminal C-H. |

| ~ -127 | F₂ C-C=O | The fluorine atoms on the carbon adjacent to the carbonyl group (C-2) will be the most deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of Ethyl 7H-perfluoroheptanoate will be dominated by absorptions from the ester group and the C-F bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 2980 | Weak-Medium | C-H stretch (aliphatic) | Corresponds to the C-H bonds of the ethyl group. |

| ~ 2900 | Weak | C-H stretch (terminal) | A distinct C-H stretch for the hydrogen at the 7-position. |

| ~ 1765 | Strong | C=O stretch (ester) | A very strong and characteristic absorption for the carbonyl group in a fluorinated ester. The high electronegativity of the perfluoroalkyl chain shifts this band to a higher wavenumber compared to non-fluorinated esters. |

| ~ 1300-1100 | Very Strong | C-F stretch | Multiple strong absorption bands in this region are characteristic of perfluorinated compounds. |

| ~ 1250 | Strong | C-O stretch (ester) | The C-O single bond stretch of the ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for analyzing relatively small, volatile molecules. Electrospray Ionization (ESI) could also be used, particularly for high-resolution mass analysis.

-

Instrumentation: A mass spectrometer (e.g., a quadrupole, time-of-flight, or Fourier-transform ion cyclotron resonance instrument) is used.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

Predicted Mass Spectrum Fragmentation

The mass spectrum of Ethyl 7H-perfluoroheptanoate is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation of perfluorinated compounds often involves the cleavage of C-C bonds and the formation of stable perfluoroalkyl cations.[7]

Molecular Ion: m/z = 374.02 (for C₉H₆F₁₂O₂)

Major Predicted Fragments:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 329 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical. |

| 301 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate radical. |

| 281 | [C₆F₁₁H]⁺ | Cleavage of the C-C bond between C2 and C3. |

| 181 | [C₄F₇H]⁺ | Further fragmentation of the perfluoroalkyl chain. |

| 131 | [C₃F₅]⁺ | A common fragment in perfluorinated compounds. |

| 69 | [CF₃]⁺ | The trifluoromethyl cation is often a very abundant peak in the mass spectra of perfluorinated compounds. |

| 45 | [OCH₂CH₃]⁺ | The ethoxy cation. |

| 29 | [CH₂CH₃]⁺ | The ethyl cation. |

digraph "MS_Fragmentation" { graph [layout=dot, rankdir=LR]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];M [label="Ethyl 7H-perfluoroheptanoate\n(m/z = 374)"]; F1 [label="[M - OCH₂CH₃]⁺\n(m/z = 329)"]; F2 [label="[M - COOCH₂CH₃]⁺\n(m/z = 301)"]; F3 [label="[C₆F₁₁H]⁺\n(m/z = 281)"]; F4 [label="[CF₃]⁺\n(m/z = 69)"]; F5 [label="[CH₂CH₃]⁺\n(m/z = 29)"];

M -> F1 [label="- OCH₂CH₃"]; M -> F2 [label="- COOCH₂CH₃"]; F2 -> F3 [label="- CO"]; F3 -> F4 [label="fragmentation"]; M -> F5 [label="rearrangement"]; }

Caption: Predicted major fragmentation pathways for Ethyl 7H-perfluoroheptanoate in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of Ethyl 7H-perfluoroheptanoate. The interpretations of the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra are based on fundamental principles and data from analogous structures. This information serves as a valuable resource for scientists working with this compound, aiding in its identification, purity assessment, and the planning of further chemical transformations. The acquisition of experimental data for this compound is encouraged to validate and refine these predictions.

References

- Current time information in Manchester, GB. (n.d.). Google.

-

National Institute of Standards and Technology. (n.d.). Ethyl perfluoroheptanoate. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

- Ma, G., Wan, W., Li, J., Hu, Q., Jiang, H., Wang, J., Zhu, S., & Hao, J. (2014). An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Chemical Science, 5(10), 3983-3987.

-

National Institute of Standards and Technology. (n.d.). Ethyl perfluorooctanoate. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

- Gao, Y., Li, Y., & Zhang, J. (2012). Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. Dalton Transactions, 41(37), 11366-11373.

-

National Institute of Standards and Technology. (n.d.). A Guide to the NIST Chemistry WebBook. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Global Substance Registration System. (n.d.). ETHYL PERFLUOROHEPTANOATE. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, ethyl ester. Retrieved January 21, 2026, from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 21, 2026, from [Link]

- Reiner, J. L., & O'Connell, S. G. (2004). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. Organohalogen Compounds, 66, 1-6.

- Tchekhovskiy, A., & T'so, P. O. (2021). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of The American Society for Mass Spectrometry, 32(11), 2825–2834.

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 21, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved January 21, 2026, from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (2015, January 6). 13C NMR SDBS-CR2014-02969NS. In Spectral Database for Organic Compounds (SDBS). Retrieved January 21, 2026, from [Link]

- Ellis, D. A., Mabury, S. A., & Martin, J. W. (2001). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. Environmental Science & Technology, 35(12), 2563–2569.

- Zhang, Y., et al. (2021). (a) The FTIR spectra and (b) ¹HNMR spectra of perfluorohexyl ethyl... Synthetic Metals, 282, 116938.

- Al-Said, M. S., et al. (2017). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of the Saudi Chemical Society, 21(3), 322-328.

-

LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. In Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Ethyl perfluoroheptanoate. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). Ethyl 7-oxoheptanoate - Optional[MS (GC)] - Spectrum. Retrieved January 21, 2026, from [Link]

- Wang, P., et al. (2021). Emission of Perfluoroalkyl Acids and Perfluoroalkyl Ether Carboxylic Acids to the Atmosphere from a Fluorochemical Industrial Park in China. Environmental Science & Technology, 55(1), 314-323.

Sources

An In-depth Technical Guide to Ethyl 7H-perfluoroheptanoate (CAS 42287-85-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7H-perfluoroheptanoate (CAS 42287-85-4), a partially fluorinated ester, represents a unique chemical entity at the intersection of traditional organic chemistry and the rapidly evolving field of fluorinated compounds. Its structure, featuring a terminal hydrogen on a perfluorinated chain, imparts distinct physicochemical properties that make it a subject of interest for advanced materials and as a building block in synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. This guide provides a comprehensive technical overview of Ethyl 7H-perfluoroheptanoate, encompassing its chemical and physical characteristics, a detailed synthesis protocol, in-depth analytical and spectroscopic characterization, a discussion of its potential biological activities within the context of short-chain per- and polyfluoroalkyl substances (PFAS), and a summary of its known and potential applications. This document is intended to serve as a foundational resource for researchers and developers working with this and related fluorinated molecules.

Chemical Identity and Physicochemical Properties

Ethyl 7H-perfluoroheptanoate is systematically known as ethyl 7H-dodecafluoroheptanoate. The presence of a terminal hydrogen atom on the fluorinated alkyl chain differentiates it from fully perfluorinated analogues and is crucial to its reactivity and properties.

Molecular Structure and Identifiers

-

CAS Number: 42287-85-4

-

IUPAC Name: ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate[1]

-

Molecular Formula: C₉H₆F₁₂O₂[1]

-

Molecular Weight: 374.12 g/mol [1]

-

Synonyms: ETHYL 7H-DODECAFLUOROHEPTANOATE, DAIKIN S-5602[2]

Physicochemical Data

A compilation of the key physicochemical properties of Ethyl 7H-perfluoroheptanoate is presented in Table 1. These properties are critical for its handling, in the design of reaction conditions, and for predicting its environmental fate and transport.

| Property | Value | Source |

| Appearance | Colorless to pale yellow oil | [3] |

| Boiling Point | 176.3 °C at 760 mmHg | [2] |

| Density | 1.517 g/cm³ | [2] |

| Refractive Index | 1.321 | [2] |

| Flash Point | 59.3 °C | [2] |

| Vapor Pressure | Predicted to be low; similar compounds have low vapor pressures at ambient temperatures. | [4] |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF). | [3] |

| logP (XLogP3) | 3.991 | [2] |

Synthesis and Chemical Reactivity

Synthetic Pathway: Fischer Esterification

The most direct and common method for the synthesis of Ethyl 7H-perfluoroheptanoate is the Fischer esterification of its corresponding carboxylic acid, 7H-dodecafluoroheptanoic acid (CAS 1546-95-8), with ethanol.[1] This acid-catalyzed reaction is a cornerstone of organic synthesis.[5]

Diagram 1: Synthesis of Ethyl 7H-perfluoroheptanoate via Fischer Esterification

Caption: Fischer esterification of 7H-dodecafluoroheptanoic acid with ethanol.

Detailed Experimental Protocol: Synthesis of Ethyl 7H-perfluoroheptanoate

This protocol is a representative procedure based on the principles of Fischer esterification.[5]

Materials:

-

7H-Dodecafluoroheptanoic acid (1.0 eq)

-

Anhydrous Ethanol (large excess, ~20 eq)

-

Concentrated Sulfuric Acid (catalytic amount, ~0.05 eq)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7H-dodecafluoroheptanoic acid and anhydrous ethanol.

-

Slowly add the catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification of the crude product can be achieved by vacuum distillation to afford Ethyl 7H-perfluoroheptanoate as a colorless oil.

Chemical Reactivity

-

Hydrolysis: The ester functionality is susceptible to hydrolysis under either acidic or basic conditions, yielding 7H-dodecafluoroheptanoic acid and ethanol.[1]

-

Nucleophilic Substitution: The ethoxy group can be displaced by other nucleophiles, such as amines or other alcohols, to form amides or different esters, respectively.[1] This reactivity makes it a useful intermediate for introducing the 7H-dodecafluoroheptanoyl moiety into other molecules.

Analytical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of Ethyl 7H-perfluoroheptanoate. The following sections detail the expected analytical and spectroscopic data.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of Ethyl 7H-perfluoroheptanoate.

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is suitable.

-

Injection: Split/splitless injection at 250 °C.

-

Oven Program: A typical temperature program would be: initial temperature of 50 °C, hold for 2 minutes, ramp at 15 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

-

MS Detection: Electron Ionization (EI) at 70 eV. The mass spectrum is expected to show the molecular ion peak (m/z 374.02) and characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used for purity analysis.

-

Column: A C18 or a specialized fluorinated stationary phase column.[6] Fluorinated phases can offer unique selectivity for fluorinated compounds.[6]

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or, more universally, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[7][8]

Spectroscopic Data (Predicted)

Due to the limited availability of published spectra for this specific compound, the following are predicted spectra based on its chemical structure and data from analogous fluorinated esters.[3][9][10]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ 6.0-6.5 (tt, 1H): This characteristic triplet of triplets is due to the terminal -CHF₂ proton, with coupling to the adjacent -CF₂- group (²JHF) and the geminal fluorine atoms (²JHF).

-

δ 4.3 (q, 2H): A quartet corresponding to the -OCH₂- protons of the ethyl group, coupled to the adjacent methyl protons.

-

δ 1.3 (t, 3H): A triplet from the terminal -CH₃ protons of the ethyl group, coupled to the adjacent methylene protons.

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

δ 160-165 (t): The ester carbonyl carbon, showing a triplet due to coupling with the adjacent -CF₂- group.

-

δ 105-120 (m): A complex multiplet region for the carbons of the perfluorinated chain, showing various C-F couplings.

-

δ 62-65: The -OCH₂- carbon of the ethyl group.

-

δ 13-15: The -CH₃ carbon of the ethyl group.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

The ¹⁹F NMR spectrum is the most informative for confirming the structure of the fluorinated chain. Chemical shifts are referenced to CFCl₃ at 0 ppm.

-

-110 to -120 ppm: Signals corresponding to the -CF₂- groups in the middle of the chain.

-

-125 to -135 ppm: Signals from the -CF₂- group adjacent to the ester and the -CF₂- group adjacent to the terminal CHF₂.

-

-138 to -145 ppm: A signal from the terminal -CHF₂ group, coupled to the single proton.

Mass Spectrometry (MS):

-

EI-MS: Expected molecular ion at m/z = 374. Fragmentation may include loss of the ethoxy group (-OC₂H₅, m/z 45), loss of the ethyl group (-C₂H₅, m/z 29), and characteristic fragmentation of the perfluorinated chain.

Biological Activity and Toxicology (Inferred)

There is no specific toxicological data available for Ethyl 7H-perfluoroheptanoate. However, as a short-chain PFAS, its potential biological effects can be inferred from studies on related compounds. Short-chain PFAS are generally considered to be less bioaccumulative than their long-chain counterparts, but they are still persistent and mobile in the environment.[11]

-

General Toxicity: High doses of some short-chain PFAS have been shown to cause liver and kidney damage in animal studies.[9]

-

Nuclear Receptor Interaction: PFAS, including short-chain variants, have been shown to interact with nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs).[7] This interaction can disrupt lipid and glucose metabolism.

-

Immunotoxicity: Some studies suggest that certain short-chain PFAS can have effects on the immune system, such as decreasing the number of B cells and natural killer cells.

-

Reproductive and Developmental Effects: Concerns have been raised about the potential for PFAS to act as endocrine disruptors and have adverse effects on reproductive health.[1]

It is crucial to handle Ethyl 7H-perfluoroheptanoate with appropriate safety precautions in a laboratory setting, including the use of personal protective equipment and working in a well-ventilated area.[12][13]

Diagram 2: Potential Biological Interactions of Short-Chain PFAS

Caption: Inferred biological interaction pathways for short-chain PFAS.

Applications and Future Directions

While specific industrial or pharmaceutical applications of Ethyl 7H-perfluoroheptanoate are not widely documented, its structure suggests several potential uses, primarily as a synthetic intermediate.

-

Pharmaceutical and Agrochemical Synthesis: The incorporation of fluorinated moieties is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[14][15][16] Ethyl 7H-perfluoroheptanoate can serve as a building block to introduce the 7H-dodecafluoroheptyl group into more complex molecules. Its precursor, 7H-Dodecafluoroheptanoic acid, is noted for its use as an organic building block.[17][18]

-

Advanced Materials: The unique properties of fluorinated compounds make them suitable for the development of specialized polymers, surfactants, and coatings with high thermal stability and hydrophobicity.[1]

-

Research Chemical: It serves as a valuable research chemical for studying the properties and reactivity of partially fluorinated esters and as a standard for the development of analytical methods for emerging PFAS contaminants.

Conclusion

Ethyl 7H-perfluoroheptanoate (CAS 42287-85-4) is a fluorinated ester with a unique combination of a reactive ester handle and a partially fluorinated alkyl chain. This guide has provided a comprehensive overview of its chemical identity, synthesis, analytical characterization, potential biological activities, and applications. As the fields of fluorine chemistry and environmental science continue to advance, a thorough understanding of such molecules is paramount for both leveraging their unique properties in new technologies and for assessing their potential environmental and health impacts. This document serves as a foundational resource to aid in these endeavors.

References

-

Blake, B. E., et al. (2021). Immunotoxicity of Per- and Polyfluoroalkyl Substances: Insights into Short-Chain PFAS Exposure. National Institutes of Health. Available at: [Link]

-

Miljøstyrelsen. (n.d.). Short-chain Polyfluoroalkyl Substances (PFAS). Available at: [Link]

-

Zhang, L., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed. Available at: [Link]

-

LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

-

Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. Available at: [Link]

-

Neumann, C., & Schliebner, D. (2018). Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). HPLC analysis (UV) after [ 18 F]fluorination of 1. HPLC condition: 1.0.... Available at: [Link]

-

Scribd. (n.d.). 1H NMR Analysis of Compound 7 | PDF. Available at: [Link]

-

Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. University of Mississippi. Available at: [Link]

-

Priya A, et al. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

-

Glüge, J., et al. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS) – Electronic supplementary information 1. Royal Society of Chemistry. Available at: [Link]

-

Glüge, J., et al. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). National Institutes of Health. Available at: [Link]

-

Glüge, J., et al. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). RSC Publishing. Available at: [Link]

-

Luebbering, J. M., et al. (2021). Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method. National Institutes of Health. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

-

CHEMICAL POINT. (n.d.). Ethyl 7H-perfluoroheptanoate. Available at: [Link]

-

GSRS. (n.d.). ETHYL PERFLUOROHEPTANOATE. Available at: [Link]

-

PubChem. (n.d.). Perfluoroheptanoate. National Institutes of Health. Available at: [Link]

-

Chemsrc. (2025, August 25). 7H-Dodecafluoroheptanoic acid | CAS#:1546-95-8. Available at: [Link]

-

ResearchGate. (2012, May). Preparation of Al, Ti, Zr-perfluoroheptanoate compounds and their use in ring opening polymerization. Available at: [Link]

-

MySkinRecipes. (n.d.). Ethyl perfluorooctanoate. Available at: [Link]

Sources

- 1. smolecule.com [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ethyl perfluoroheptanoate (CAS 41430-70-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Ethylperfluoroctanoat – Wikipedia [de.wikipedia.org]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. ETHYL 7H-PERFLUOROHEPTANOATE | CAS: 42287-85-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. usbio.net [usbio.net]

- 18. 7H-Dodecafluoroheptanoic acid | 1546-95-8 [chemicalbook.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Ethyl 7H-Perfluoroheptanoate

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of Ethyl 7H-perfluoroheptanoate. It is intended for researchers, scientists, and professionals in drug development and materials science who handle or evaluate fluorinated compounds. This document synthesizes established principles of physical organic chemistry with proven analytical methodologies to offer a predictive and practical understanding of the thermal behavior of this specific perfluorinated ester.

Introduction: The Molecular Context of Ethyl 7H-Perfluoroheptanoate

Ethyl 7H-perfluoroheptanoate (C₉H₅F₁₃O₂) is a fluorinated ester characterized by a C7 perfluorinated carbon chain and an ethyl ester functional group. Its unique properties, such as high thermal stability and hydrophobicity, are derived from the strong carbon-fluorine bonds and the overall molecular structure[1]. Understanding the limits of this stability is critical for its safe handling, storage, and application, particularly in processes involving elevated temperatures.

The molecular structure of Ethyl 7H-perfluoroheptanoate is depicted below. The perfluorinated chain significantly influences the electron distribution within the ester group, which in turn dictates its reactivity and decomposition pathways.

Caption: Molecular Structure of Ethyl 7H-perfluoroheptanoate.

Theoretical Framework for Thermal Decomposition

Primary Decomposition Pathway: Syn-Elimination

The most probable initial decomposition step for ethyl esters at elevated temperatures is a unimolecular, six-centered syn-elimination (also known as an Eᵢ reaction). This concerted reaction involves the transfer of a β-hydrogen from the ethyl group to the carbonyl oxygen, leading to the formation of ethylene and the corresponding carboxylic acid. For Ethyl 7H-perfluoroheptanoate, this would yield ethylene and 7H-perfluoroheptanoic acid.[2]

This pathway is generally favored as it does not involve the formation of high-energy intermediates and is a common route for the pyrolysis of esters.[2]

Caption: Primary thermal decomposition pathway.

Secondary Decomposition of 7H-Perfluoroheptanoic Acid

The primary product, 7H-perfluoroheptanoic acid, is itself a perfluoroalkyl carboxylic acid (PFCA) and is expected to be thermally unstable at the temperatures required for the initial ester decomposition. The decomposition of PFCAs is complex and can proceed through several mechanisms:

-

Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group to form a perfluoroalkane.

-

HF Elimination and C-C Scission: Computational and experimental studies on other PFCAs suggest that a primary decomposition pathway involves the elimination of hydrogen fluoride (HF), followed by scission of C-C bonds within the perfluorinated chain.[3][4][5][6] The weakest C-C bond in similar short-chain PFCAs is often the one connecting the α- and β-carbons.[3][4][5] This leads to the formation of shorter-chain perfluorinated compounds and various fluorinated radicals.[3][4][5]

The presence of the highly electronegative fluorine atoms stabilizes the carbon backbone, but also influences the bond dissociation energies along the chain, making C-C scission a viable decomposition route at high temperatures.[3][4][5][6]

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of Ethyl 7H-perfluoroheptanoate, a suite of analytical techniques should be employed. The following protocols are designed as a self-validating system, where the results of each experiment inform and corroborate the others.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of Ethyl 7H-perfluoroheptanoate into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min to ensure an inert environment and prevent oxidative decomposition.

-

Temperature Program: Equilibrate the sample at 30°C for 5 minutes, then ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tₒₙₛₑₜ) from the intersection of the baseline tangent and the tangent of the main decomposition step.

-

Identify the temperature of maximum decomposition rate (Tₘₐₓ) from the peak of the derivative thermogravimetric (DTG) curve.

-

Quantify the mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Hermetically seal 2-5 mg of Ethyl 7H-perfluoroheptanoate in an aluminum DSC pan. A sealed pan is crucial to prevent evaporative loss before decomposition.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 0°C, then ramp up to 400°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks corresponding to melting and boiling.

-

Identify exothermic peaks, which are often indicative of decomposition reactions.

-

Integrate the peak areas to determine the enthalpy of transitions (ΔH).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition. This is the definitive technique for confirming the proposed decomposition pathways.

Methodology:

-

Instrument Setup: Interface a pyrolyzer unit with a GC-MS system.

-

Sample Preparation: Place a small, precise amount (e.g., 0.1-0.5 mg) of Ethyl 7H-perfluoroheptanoate into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Double Shot Analysis:

-

Shot 1 (Thermal Desorption): Heat the sample to a temperature below the decomposition onset (e.g., 250°C) to analyze for any volatile impurities.

-

Shot 2 (Pyrolysis): Rapidly heat the remaining sample to a temperature within the decomposition range identified by TGA (e.g., 550°C) to induce fragmentation.[7][8]

-

-

-

GC-MS Conditions:

-

GC Column: A mid-polarity capillary column suitable for separating fluorinated compounds.

-

Temperature Program: An appropriate temperature gradient to separate compounds with a wide range of boiling points.

-

MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 10-500.

-

-

Data Analysis:

-

Identify the peaks in the chromatogram.

-

Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to identify the decomposition products.

-

The detection of ethylene (m/z 28) and fragments corresponding to 7H-perfluoroheptanoic acid and its subsequent breakdown products would validate the proposed mechanism.

-

Caption: Experimental workflow for thermal analysis.

Predicted Thermal Properties

Based on data for analogous fluorinated compounds and esters, the following table summarizes the expected thermal properties for Ethyl 7H-perfluoroheptanoate. These values should be determined experimentally for confirmation.

| Property | Predicted Value/Range | Analytical Technique | Rationale |

| Decomposition Onset (Tₒₙₛₑₜ) | 250 - 400 °C | TGA, DSC | Fluorinated compounds generally exhibit high thermal stability. The presence of the ester group may slightly lower this compared to a fully fluorinated alkane. |

| Primary Mass Loss | ~7.5% | TGA | Corresponds to the loss of ethylene (CH₂=CH₂), the initial product of the proposed syn-elimination. |

| Secondary Mass Loss | Variable | TGA | Represents the decomposition of the intermediate 7H-perfluoroheptanoic acid into smaller volatile fragments (CO₂, HF, smaller fluorocarbons). |

| Decomposition Enthalpy (ΔH) | Exothermic | DSC | The breakdown of the molecule into smaller, more stable gaseous products is typically an energetically favorable process. |

Conclusion

The thermal stability of Ethyl 7H-perfluoroheptanoate is governed by the chemistry of its ethyl ester functional group and the profound influence of its perfluorinated chain. The most probable decomposition pathway initiates with a syn-elimination to yield ethylene and 7H-perfluoroheptanoic acid, followed by the subsequent, more complex decomposition of the fluorinated acid.

A rigorous experimental approach combining TGA, DSC, and Py-GC-MS is essential for a complete and validated understanding of its thermal profile. The methodologies outlined in this guide provide a robust framework for researchers to determine the precise decomposition temperatures, energetic profile, and product distribution, ensuring the safe and effective application of this compound in thermally demanding environments.

References

-

An-Najah Staff. (2014, March 20). The Thermal Decomposition of Fluorinated Esters. An-Najah National University. [Link]

-

Alinezhad, A., Shao, H., Litvanova, K., Sun, R., Kubatova, A., & Xing, W. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(23), 8796–8807. [Link]

-

Alinezhad, A., Shao, H., Litvanova, K., Sun, R., Kubatova, A., & Xing, W. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. NJIT Digital Commons. [Link]

-

Kuwabara, K., et al. (2025). Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC–MS. ResearchGate. [Link]

-

Wei, R., Spearrin, M., Davidson, D. F., & Hanson, R. K. (n.d.). Thermal decomposition of C3-C5 ethyl esters: CO, CO2 and H2O time-history measurements behind reflected shock waves. Hanson Research Group, Stanford University. [Link]

-

Global Substance Registration System. ETHYL PERFLUOROHEPTANOATE. [Link]

-

Cheméo. (2023). Chemical Properties of Ethyl perfluoroheptanoate (CAS 41430-70-0). [Link]

-

EAG Laboratories. Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). [Link]

-

Weber, R., et al. (2023). Thermal decomposition of PFOA: Influence of reactor and reaction conditions on product formation. ResearchGate. [Link]

-

Cole, D. P., & Lee, Y. J. (2015). Effective Evaluation of Catalytic Deoxygenation for in situ Catalytic Fast Pyrolysis using Gas Chromatography-High Resolution Mass Spectrometry. Journal of Analytical and Applied Pyrolysis. [Link]

-

Halden, R. U., et al. (2025). Assessing the Efficacy of Pyrolysis–Gas Chromatography–Mass Spectrometry for Nanoplastic and Microplastic Analysis in Human Blood. ACS Publications. [Link]

-

Alinezhad, A., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PubMed. [Link]

-

Alinezhad, A., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ACS Publications. [Link]

-

Morgan, S. L. (n.d.). Identification of Chemical Markers for Microorganisms by Pyrolysis GC-MS. DTIC. [Link]

-

PubChemLite. Ethyl perfluoroheptanoate (C9H5F13O2). [Link]

-

Chemical Point. Ethyl 7H-perfluoroheptanoate. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Thermal decomposition of C3-C5 ethyl esters: CO, CO2 and H2O time-history measurements behind reflected shock waves | Hanson Research Group [hanson.stanford.edu]

- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchwith.njit.edu [researchwith.njit.edu]

- 5. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 8. Assessing the Efficacy of Pyrolysis–Gas Chromatography–Mass Spectrometry for Nanoplastic and Microplastic Analysis in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Ethyl 7H-perfluoroheptanoate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of Ethyl 7H-perfluoroheptanoate in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comprehensive understanding of the physicochemical principles governing the solubility of this partially fluorinated ester. It synthesizes theoretical knowledge with practical, field-proven methodologies for solubility determination, ensuring both scientific integrity and actionable insights. This guide includes a detailed experimental protocol using the gold-standard shake-flask method, supplemented by visual diagrams and crucial safety information for handling perfluorinated compounds.

Introduction: Understanding Ethyl 7H-perfluoroheptanoate